N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide
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Overview
Description
N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide is a complex organic compound that features a unique structure combining an isoquinoline derivative with a pyrazine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivative, followed by the introduction of the pyrazine carboxamide moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,4-dihydro-1H-isoquinolin-4-amine: A related isoquinoline derivative with similar structural features.
6-Methylpyrazine-2-carboxamide: A simpler pyrazine carboxamide that shares part of the structure.
Uniqueness
N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide is unique due to its combination of isoquinoline and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-21-8-7-14-13(11-21)5-4-6-15(14)20-17(22)16-10-18-9-12(2)19-16/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDZSMXLXPFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=NC(=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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